3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide
Description
3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a benzoxazolone derivative featuring a 5-chloro-substituted benzoxazole ring system linked to a propanamide chain. The amide nitrogen is further substituted with a 4-phenylbutan-2-yl group, introducing steric bulk and lipophilicity. This structural framework is common in medicinal chemistry for targeting enzymes or receptors, particularly due to the benzoxazolone moiety’s ability to engage in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C20H21ClN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-14(7-8-15-5-3-2-4-6-15)22-19(24)11-12-23-17-13-16(21)9-10-18(17)26-20(23)25/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,22,24) |
InChI Key |
QKFUFALCIDDWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Amidation: The final step involves the coupling of the chlorinated benzoxazole with N-(4-phenylbutan-2-yl)propanamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or butyl groups.
Reduction: Reduction reactions could target the oxo group in the benzoxazole ring.
Substitution: The chlorine atom in the benzoxazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorine position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzoxazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Hydrazide Derivatives (e.g., Compounds 21–23 from )
- Structure : Replace the propanamide group with a hydrazide moiety (e.g., N′-arylidene substituents).
- Synthesis : Synthesized via condensation of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide with aldehydes, yielding hydrazones .
- Physicochemical Properties :
- Biological Activity: Not directly reported for these compounds, but structurally related hydrazides in show MAO-B inhibition (45–94% at 10⁻³ M) .
Thiosemicarbazide and Triazole Derivatives ()
- Structure : Derived from 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide, cyclized to form 1,2,4-triazole-thione derivatives (e.g., 2a-e ).
Simple Propanamide Analogs ()
- Example 1 : 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide () lacks the 5-chloro and 4-phenylbutan-2-yl groups, reducing steric hindrance and lipophilicity.
- Example 3: Quinazolinone-linked propanamide () replaces benzoxazolone with a quinazolinone ring, altering electronic properties and binding affinity .
Physicochemical and Pharmacokinetic Properties
*Estimated based on typical cyclization yields.
MAO Inhibition
- Hydrazide Derivatives () : Exhibit selective MAO-B inhibition (up to 94% at 10⁻³ M), attributed to the hydrazide’s ability to coordinate with the enzyme’s flavin cofactor. The target compound’s amide group may reduce this interaction but improve metabolic stability .
- Triazole Derivatives (): No direct activity reported, but sulfur-containing analogs often target metalloenzymes or oxidative stress pathways.
Structural Implications for Bioactivity
- The 5-chloro substituent in the target compound likely enhances electron-withdrawing effects, stabilizing the benzoxazolone ring and improving receptor binding.
Biological Activity
The compound 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is part of a class of benzoxazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure contains a benzoxazole moiety, which is critical for its biological activity. The presence of the chloro group and the propanamide side chain contributes to its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. The specific compound under consideration has been tested against several bacterial strains:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Active | 32 µg/mL |
| Escherichia coli | Inactive | N/A |
| Candida albicans | Moderate | 64 µg/mL |
The compound shows selective activity against Gram-positive bacteria, particularly Bacillus subtilis, while exhibiting limited efficacy against Gram-negative bacteria and fungi such as Candida albicans .
Anticancer Properties
The anticancer potential of benzoxazole derivatives has been extensively studied. The compound has shown cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 (Breast) | 15 | High |
| A549 (Lung) | 20 | Moderate |
| HepG2 (Liver) | 25 | Moderate |
| PC3 (Prostate) | 30 | Low |
A structure–activity relationship (SAR) analysis indicates that modifications in the benzoxazole moiety can enhance selectivity towards cancer cells while reducing toxicity to normal cells .
Anti-inflammatory Activity
Preliminary studies indicate that the compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce edema and inflammation markers significantly. For instance, in a carrageenan-induced paw edema model, the compound reduced swelling by approximately 40% compared to control groups .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of benzoxazole derivatives including the target compound revealed that while many exhibited antibacterial properties, only a few were effective against S. aureus and E. faecalis. The most potent derivative had an MIC of 32 µg/mL against Bacillus subtilis, indicating potential as a therapeutic agent for treating infections caused by Gram-positive bacteria .
- Cytotoxicity Analysis : In vitro assays demonstrated that the compound selectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value indicating significant cytotoxicity. Further investigations into its mechanism revealed induction of apoptosis via mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
